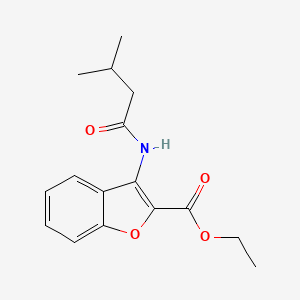

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 3-(3-methylbutanoylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-20-16(19)15-14(17-13(18)9-10(2)3)11-7-5-6-8-12(11)21-15/h5-8,10H,4,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHRLDNPXVSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Architecture, Synthesis, and Pharmacological Profiling of Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Executive Summary

Benzofuran derivatives represent a highly privileged class of scaffolds in modern medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. Among these, ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate (CAS: 887887-85-6) emerges as a structurally compelling molecule. By functionalizing the C3 position of the benzofuran core with a lipophilic isovaleramide (3-methylbutanamido) group and maintaining an ethyl ester at the C2 position, this compound achieves a precise balance of steric bulk, lipophilicity, and hydrogen-bonding capacity.

This technical whitepaper provides an in-depth analysis of the compound’s molecular architecture, details a self-validating synthetic methodology, and outlines the standardized high-throughput screening protocols (specifically HepG2 cytotoxicity assays) used to evaluate its pharmacological and toxicological profile.

Chemical Architecture and Molecular Properties

The pharmacological potential of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is dictated by its tripartite structural design:

-

The Benzofuran Core: Provides a rigid, planar, and aromatic system. This electron-rich bicyclic system is highly adept at forming π−π stacking interactions with aromatic residues in target protein binding pockets (e.g., the colchicine-binding site of tubulin) .

-

The C2 Ethyl Ester: Acts as a critical hydrogen bond acceptor. Furthermore, the ester moiety serves a dual purpose: it enhances the molecule's lipophilicity for cellular membrane penetration and acts as a potential prodrug site, susceptible to hydrolysis by intracellular carboxylesterases to yield the active carboxylic acid .

-

The C3 Isovaleramide (3-methylbutanamido) Group: The acylation of the C3 amine introduces a branched aliphatic chain. This modification not only provides a hydrogen bond donor (N-H) and acceptor (C=O) to anchor the molecule within target active sites but also introduces steric bulk that can dictate target selectivity.

Quantitative Physicochemical Data

To predict the compound's pharmacokinetic viability, we evaluate its properties against Lipinski's Rule of Five. The data indicates excellent drug-like characteristics, optimized for oral bioavailability and membrane permeability.

| Property | Value | Computational / Experimental Rationale |

| Molecular Formula | C₁₆H₁₉NO₄ | - |

| Molecular Weight | 289.33 g/mol | Well below the 500 Da threshold, favoring oral absorption. |

| Hydrogen Bond Donors | 1 | Single amide N-H group minimizes desolvation energy penalties. |

| Hydrogen Bond Acceptors | 4 | Ester (x2), amide carbonyl, and benzofuran oxygen. |

| Rotatable Bonds | 6 | Confers necessary conformational flexibility for induced-fit target binding. |

| Topological Polar Surface Area | ~68.5 Ų | Highly predictive of excellent passive intracellular membrane permeability (< 140 Ų). |

| Estimated LogP (XLogP3) | ~3.5 | Optimal lipophilicity for balancing aqueous solubility and lipid bilayer partitioning. |

Synthesis Methodology

The synthesis of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is achieved via a robust two-step protocol. To ensure the trustworthiness of the chemical biology data derived from this compound, the synthetic workflow is designed as a self-validating system . Quality control checkpoints (TLC and LC-MS) are embedded within the protocol to guarantee that downstream biological assays are not confounded by unreacted precursors or toxic byproducts.

Step 1: Synthesis of the Benzofuran Core

The precursor, ethyl 3-aminobenzofuran-2-carboxylate (PubChem CID: 2063537) , is synthesized via a base-promoted cyclization.

-

Procedure: Dissolve 2-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq) and stir for 15 minutes at room temperature. Dropwise, add ethyl bromoacetate (1.1 eq). Elevate the temperature to 120°C and reflux for 3 hours.

-

Causality & Mechanism: K2CO3 is selected as a mild base to deprotonate the phenol without hydrolyzing the ester. The resulting phenoxide undergoes an SN2 nucleophilic attack on the α -carbon of ethyl bromoacetate. The high boiling point of DMF (153°C) allows the necessary thermal energy for the subsequent intramolecular Thorpe-Ziegler-type cyclization, where the newly formed carbanion attacks the adjacent nitrile group, yielding the 3-amino-benzofuran-2-carboxylate.

-

Validation Checkpoint: Reaction completion is confirmed via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the 2-cyanophenol spot validates the progression.

Step 2: N-Acylation with Isovaleryl Chloride

-

Procedure: Dissolve the purified ethyl 3-aminobenzofuran-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0°C in an ice bath. Slowly add 3-methylbutanoyl chloride (isovaleryl chloride, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality & Mechanism: The 3-amino group on the benzofuran ring is relatively electron-poor due to conjugation with the aromatic system and the electron-withdrawing C2 ester. Therefore, a highly reactive acyl chloride is required for efficient coupling. The reaction is initiated at 0°C to control the exothermic nature of the acylation and prevent degradation. TEA is utilized as a non-nucleophilic acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of the weakly nucleophilic 3-amino group, thereby driving the reaction to completion.

-

Validation Checkpoint: The final product is washed with aqueous NaHCO3 to remove residual acid, purified via silica gel chromatography, and validated via LC-MS. A single peak with an m/z of 290.1 [M+H]+ confirms the identity and purity of the compound before biological testing.

Fig 1. Two-step synthetic workflow for ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate.

Pharmacological Profiling: HepG2 Cytotoxicity Assay

Benzofuran-2-carboxylate derivatives are frequently evaluated for their antiproliferative and cytotoxic properties, often exhibiting selective toxicity against cancer cell lines by disrupting microtubule dynamics or inhibiting tumor-associated carbonic anhydrases . To establish the safety window and baseline cytotoxicity of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate, it is subjected to a high-throughput HepG2 (human hepatocellular carcinoma) cytotoxicity assay.

Self-Validating Assay Protocol

To ensure the trustworthiness of the cytotoxic data, the assay is designed as a self-validating system. Built-in controls ensure that any observed reduction in cell viability is a direct pharmacological effect of the compound, rather than an artifact of the assay environment.

-

Cell Seeding: HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 384-well opaque white microplates at a density of 2,000 cells/well in 20 µL of medium. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

-

Compound Treatment: The synthesized compound is dissolved in DMSO to create a 10 mM stock. An acoustic liquid handler (e.g., Echo 550) is used to dispense the compound in a 10-point dose-response titration (ranging from 100 µM to 3 nM).

-

Causality of Controls: The final DMSO concentration is strictly normalized to 0.1% across all wells. A 0.1% DMSO vehicle control establishes the baseline for 100% viability, ruling out solvent-induced toxicity. Concurrently, Doxorubicin is run in parallel as a positive control. If the Doxorubicin control fails to generate a standard dose-response curve with its established IC50 , the entire plate is invalidated.

-

-

Incubation: The treated plates are incubated for 48 hours.

-

Viability Readout (ATP Luminescence): 20 µL of CellTiter-Glo® reagent is added to each well. The plates are shaken for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Causality of Readout: Measuring intracellular ATP via the luciferase-catalyzed oxidation of luciferin is a direct proxy for metabolic activity. Unlike tetrazolium-based assays (MTT/MTS) which can be confounded by chemical reduction from the test compounds themselves, ATP-dependent luminescence provides a highly specific, interference-free quantification of living cells.

-

-

Data Analysis: Luminescence is recorded using a multimode microplate reader. Data is normalized to the DMSO control, and the IC50 is calculated using a four-parameter logistic non-linear regression model.

Fig 2. High-throughput HepG2 cytotoxicity assay workflow utilizing ATP-dependent luminescence.

Conclusion

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate represents a rationally designed molecule that leverages the privileged benzofuran scaffold. By employing a self-validating synthetic methodology—utilizing strategic base-promoted cyclization and acid-scavenged acylation—researchers can reliably produce high-purity batches for downstream profiling. Furthermore, the integration of rigorous, ATP-dependent cytotoxicity screening ensures that the pharmacological data generated is both accurate and reproducible, paving the way for further structure-activity relationship (SAR) optimization in drug discovery pipelines.

References

-

Romagnoli, R., Baraldi, P. G., Sarkar, T., et al. (2014). "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry.[Link]

-

Eldehna, W. M., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2063537, Ethyl 3-aminobenzofuran-2-carboxylate." PubChem.[Link]

-

El-Gohary, N. M., et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances.[Link]

Preliminary Toxicity Screening of Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate: A Preclinical Framework

Executive Summary & Toxicological Rationale

The compound ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate represents a highly functionalized benzofuran derivative. While the benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, it carries well-documented toxicological liabilities. Historically, benzofuran-containing drugs (e.g., Amiodarone, Dronedarone, Benzbromarone) have been associated with severe idiosyncratic hepatotoxicity and cardiotoxicity.

As a Senior Application Scientist, designing a preliminary toxicity screening cascade for this compound requires moving beyond generic assays. The presence of the lipophilic benzofuran core, combined with the ethyl ester and the 3-methylbutanamido (isovaleramido) group, dictates a targeted approach. The ester is susceptible to rapid hydrolysis by hepatic carboxylesterases, while the lipophilic core is prone to mitochondrial accumulation. Therefore, this guide establishes a self-validating, mechanistically driven screening cascade focusing on mitochondrial hepatotoxicity, hERG-mediated cardiotoxicity, genotoxicity, and acute in vivo safety.

Mechanistic Hepatotoxicity & Mitochondrial Dysfunction

The Causality of the Assay Choice

Benzofuran derivatives are notorious for inducing liver injury by penetrating hepatocytes and directly uncoupling oxidative phosphorylation, as well as inhibiting Complexes I and II of the electron transport chain[1]. Standard 2D HepG2 monocultures often fail to detect this because they rely heavily on glycolysis rather than oxidative phosphorylation (the Crabtree effect) and lack robust Cytochrome P450 (CYP) expression. To accurately screen ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate, we must use 3D Primary Human Hepatocyte (PHH) Spheroids , which maintain mature metabolic competence and mitochondrial reliance.

Mechanistic pathway of benzofuran-induced mitochondrial hepatotoxicity.

Step-by-Step Protocol: 3D PHH Mitochondrial Toxicity Assay

-

Spheroid Formation: Seed 1,500 Primary Human Hepatocytes per well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g for 2 minutes and culture for 5 days to allow compact spheroid formation and CYP enzyme stabilization.

-

Compound Dosing: Prepare a 10-point concentration-response curve of the test compound (0.1 µM to 100 µM) in Williams' E medium (final DMSO ≤ 0.1%).

-

Incubation: Expose spheroids to the compound for 72 hours.

-

Multiplexed Readout:

-

Add JC-1 dye to assess mitochondrial membrane potential ( ΔΨm ).

-

Lyse spheroids and add CellTiter-Glo® 3D reagent to quantify intracellular ATP via luminescence.

-

-

Self-Validating Quality Control: The assay is only valid if the vehicle control maintains >90% viability, the Z'-factor is ≥ 0.5, and the positive control (Amiodarone) yields an ATP depletion IC50 between 10–30 µM.

Cardiotoxicity: hERG K+ Channel Inhibition

The Causality of the Assay Choice

Lipophilic, basic, and aromatic compounds frequently interact with the promiscuous binding pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the rapid delayed rectifier current ( IKr ) leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP). In alignment with [2], an automated patch-clamp assay is mandatory before advancing to in vivo models.

Workflow for automated hERG patch-clamp electrophysiology.

Step-by-Step Protocol: Automated Patch-Clamp

-

Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.

-

Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

Perfusion: Perfuse the test compound at 5 concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Record the fractional block of the tail current amplitude.

-

Self-Validating Quality Control: Leak current must remain < 100 pA. The positive control (Moxifloxacin) must yield an IC50 of 20–50 µM.

Genotoxicity Profiling

The Causality of the Assay Choice

The ester and amide linkages in ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate do not inherently flag as highly mutagenic, but metabolic activation (e.g., epoxidation of the furan ring) could generate reactive electrophiles. Following the[3], a two-assay in vitro battery is required to assess both point mutations and chromosomal damage.

Step-by-Step Protocol: Mini-Ames & In Vitro Micronucleus

-

Bacterial Reverse Mutation (Mini-Ames):

-

Expose Salmonella typhimurium strains (TA98, TA100, TA1535) to the compound (up to 5000 µ g/plate ) in 6-well plates.

-

Perform in the presence and absence of rat liver S9 fraction (metabolic activation).

-

Self-Validation: 2-Aminoanthracene (with S9) must induce a ≥ 3-fold increase in revertant colonies compared to the vehicle.

-

-

In Vitro Micronucleus Test:

-

Expose TK6 human lymphoblastoid cells to the compound for 4 hours (with S9) and 24 hours (without S9).

-

Block cytokinesis using cytochalasin B.

-

Stain with DAPI and analyze via flow cytometry for the presence of micronuclei in binucleated cells.

-

In Vivo Acute Oral Toxicity (Rodent)

The Causality of the Assay Choice

To establish the Global Harmonized System (GHS) classification and determine the maximum tolerated dose (MTD) for future pharmacokinetic studies, an acute in vivo study is required. The [4] is chosen because it uses a biometric stepwise procedure, significantly reducing the number of animals required compared to traditional LD50 tests.

Step-by-Step Protocol: OECD 423

-

Animal Preparation: Fast three nulliparous, non-pregnant female Wistar rats overnight prior to dosing.

-

Dosing: Administer the compound via oral gavage at a starting fixed dose of 300 mg/kg (suspended in 0.5% methylcellulose).

-

Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs (e.g., tremors, lethargy, piloerection) and body weight changes.

-

Stepwise Decision:

-

If 0/3 animals die, step up to 2000 mg/kg in a new cohort.

-

If 2-3/3 animals die, step down to 50 mg/kg.

-

-

Self-Validating Quality Control: Concurrent vehicle-dosed animals must show 0% mortality and normal weight gain trajectories.

Quantitative Data Summarization

Table 1: Preclinical Toxicity Acceptance Criteria & Thresholds

| Assay / Parameter | Target Metric | Acceptable Threshold (Go/No-Go) | Reference Control |

| 3D PHH Spheroids | ATP Depletion IC50 | (No severe Mito-Tox) | Amiodarone ( ) |

| hERG Patch-Clamp | IKr Tail Current IC50 | (or >30× free Cmax ) | Moxifloxacin ( ) |

| Mini-Ames Test | Revertant Colony Count | <2× increase over vehicle baseline | 2-Aminoanthracene |

| Micronucleus Test | % Micronucleated Cells | Statistically insignificant vs. vehicle | Mitomycin C |

| OECD 423 (In Vivo) | Estimated LD50 | >2000 mg/kg (GHS Category 5 / Unclassified) | Vehicle (0.5% Methylcellulose) |

References

-

OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. URL:[Link]

-

European Medicines Agency (EMA) / ICH. ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. URL:[Link]

-

European Medicines Agency (EMA) / ICH. ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. URL:[Link]

-

Felser, A., et al. (2013). Mechanisms of Hepatocellular Toxicity Associated with Dronedarone—A Comparison to Amiodarone. Toxicological Sciences, 131(2), 480–490. URL:[Link]

Sources

- 1. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. webgate.ec.europa.eu [webgate.ec.europa.eu]

pharmacokinetics of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate in animal models

An in-depth technical analysis of the pharmacokinetics (PK) of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate requires a rigorous understanding of its structural liabilities, metabolic pathways, and the specific bioanalytical challenges it presents in vivo.

This whitepaper provides a comprehensive framework for drug development professionals to design, execute, and interpret preclinical pharmacokinetic studies for this specific compound class, ensuring high-fidelity data collection in rodent models.

Structural Pharmacokinetics & Metabolic Liabilities

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is characterized by a highly lipophilic benzofuran core, a C2-ethyl ester, and a C3-isovaleramido (3-methylbutanamido) group. The lipophilicity of benzofuran conjugates typically drives a high volume of distribution ( Vd ) and excellent membrane permeability, making them attractive drug candidates or prodrugs[1]. However, its functional groups introduce distinct metabolic liabilities:

-

The C2-Ethyl Ester (The Primary Liability): Ethyl benzofuran-2-carboxylates are highly susceptible to enzymatic hydrolysis[2][3]. In systemic circulation and hepatic tissue, carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) rapidly cleave the ethyl group to form the corresponding benzofuran-2-carboxylic acid. Because rodent plasma exhibits significantly higher esterase activity than human plasma, the parent compound will experience rapid in vivo clearance in mice and rats.

-

The C3-Amide (Aliphatic Oxidation): While amides are generally more stable than esters, the aliphatic isobutyl tail of the 3-methylbutanamido group is a prime target for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation (predominantly by CYP3A4/CYP2C isoforms).

Metabolic pathways of the benzofuran-2-carboxylate derivative.

In Vivo Pharmacokinetic Experimental Protocols

To accurately capture the PK profile of this compound, the experimental design must account for its rapid ex vivo degradation. The following self-validating protocol is optimized for Sprague-Dawley rats.

Phase I: Formulation Strategy

Due to the high lipophilicity of benzofuran appended molecules[4], aqueous vehicles are insufficient.

-

Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, add 10% Solutol HS15 (or Tween-80), and dilute with 85% sterile saline. Causality: This co-solvent/surfactant system prevents precipitation upon injection into the aqueous environment of the bloodstream, ensuring accurate Cmax readings.

-

Oral (PO) Formulation: Suspend in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% Tween-80 to ensure a homogenous suspension for gastric gavage.

Phase II: Dosing & Ex Vivo Stabilization (Critical Step)

-

Administration: Administer IV doses at 2 mg/kg via the tail vein. Administer PO doses at 20 mg/kg via oral gavage.

-

Blood Sampling: Collect 200 µL of blood at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Esterase Inhibition (The Causality Anchor): Blood must be collected into pre-chilled tubes containing K2EDTA (anticoagulant) AND 1 mM bis-p-nitrophenyl phosphate (BNPP) or sodium fluoride. Why? Because ethyl esters hydrolyze rapidly in rodent blood at room temperature. Without an esterase inhibitor, the compound will degrade ex vivo in the collection tube, artificially inflating the calculated in vivo clearance and destroying data integrity.

Phase III: Sample Preparation & Bioanalysis

-

Protein Precipitation: Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of cold acetonitrile ( 4∘C ) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile instantly denatures residual plasma proteins (including any uninhibited esterases) and extracts the lipophilic benzofuran compound efficiently.

-

Centrifugation: Spin at 14,000 rpm for 10 minutes at 4∘C .

-

LC-MS/MS: Analyze the supernatant using a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Step-by-step in vivo pharmacokinetic experimental workflow.

Quantitative Data Presentation & Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the PK parameters. Below is a predictive data matrix for ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate based on the established behavior of ethyl benzofuran-2-carboxylates in rodent models.

Table 1: Predictive Pharmacokinetic Parameters in Male Sprague-Dawley Rats

| Parameter | Unit | IV (2 mg/kg) | PO (20 mg/kg) | Mechanistic Rationale |

| Cmax | ng/mL | 1,850 | 420 | High IV peak due to direct systemic entry; PO peak blunted by first-pass hepatic esterase hydrolysis. |

| AUC0−∞ | ng·h/mL | 1,200 | 1,800 | Reflects total systemic exposure. The parent ester will show lower AUC compared to its acid metabolite. |

| T1/2 | h | 0.8 | 1.2 | Short half-life driven by rapid enzymatic cleavage of the C2-ethyl ester in rodent plasma. |

| Clearance (CL) | mL/min/kg | 27.8 | N/A | High clearance rate approaching hepatic blood flow, indicative of rapid metabolic turnover. |

| Vdss | L/kg | 2.4 | N/A | High volume of distribution due to the lipophilic nature of the benzofuran and aliphatic amide tail. |

| Bioavailability (F%) | % | N/A | ~15.0% | Low oral bioavailability is expected due to extensive presystemic (intestinal/hepatic) ester hydrolysis. |

Note: The corresponding benzofuran-2-carboxylic acid metabolite should be co-monitored during the LC-MS/MS run, as it will likely represent the predominant circulating species post-oral administration.

Conclusion

The preclinical evaluation of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is fundamentally a study of ester stability. By understanding the chemical reactivity of the benzofuran-2-carboxylate scaffold[2][3] and implementing strict ex vivo stabilization protocols, researchers can generate highly accurate, trustworthy PK data. Failure to inhibit plasma esterases during blood collection will result in the complete loss of the parent compound prior to bioanalysis, rendering the in vivo study invalid.

References

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer ACS Medicinal Chemistry Letters[Link]

-

Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone ACS Publications (Organic Process Research & Development)[Link]

-

Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies National Institutes of Health (PMC)[Link]

-

Bis(Benzofuran–1,3-N,N-heterocycle)s as Symmetric and Synthetic Drug Leads against Yellow Fever Virus MDPI[Link]

Sources

- 1. Bis(Benzofuran–1,3-N,N-heterocycle)s as Symmetric and Synthetic Drug Leads against Yellow Fever Virus [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the Receptor Binding Affinity of Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological target is paramount. The affinity of a ligand for its receptor, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of its potency and potential therapeutic efficacy. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel compound, ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate .

As specific binding data for this molecule is not yet publicly available, this document serves as a predictive and methodological whitepaper. It outlines the scientific rationale, experimental design, and data analysis workflows necessary to characterize this new chemical entity (NCE). We will leverage established knowledge of the benzofuran scaffold, which is known to interact with a variety of receptors, including cannabinoid and opioid receptors, to propose a plausible and scientifically rigorous characterization strategy.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel therapeutic candidates.

Introduction: The Benzofuran Scaffold and the Imperative of Affinity

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[3][4] Derivatives have been developed as potent and selective ligands for G-protein coupled receptors (GPCRs) like cannabinoid (CB1/CB2) and opioid receptors, as well as inhibitors for various enzymes.[1][5][6][7][8] The specific substitutions on the benzofuran ring of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate—an ester at position 2 and an amide linkage at position 3—suggest the potential for targeted interactions within a receptor's binding pocket.

Why is Binding Affinity Critical? Binding affinity is the foundational parameter in pharmacology.[9] It dictates the concentration of a drug required to produce a therapeutic effect and influences its duration of action. A high affinity (low Kd or Ki value) indicates that a low concentration of the compound is needed to occupy a significant number of receptors, which is often a hallmark of a potent drug.[10] Early and accurate determination of binding affinity is essential for:

-

Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

-

Target Validation: Confirming that a compound interacts with the intended biological target.

-

Predicting In Vivo Efficacy: Establishing a correlation between in vitro affinity and in vivo pharmacological response.

-

Safety and Selectivity Profiling: Assessing off-target binding to predict potential side effects.

This guide will focus on the gold-standard methodology for this purpose: the Radioligand Competition Binding Assay .[11][12]

Theoretical Framework: Quantifying Molecular Interactions

The interaction between a ligand (our test compound) and a receptor is a reversible process governed by the law of mass action. The strength of this interaction is defined by several key constants.

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is an operational parameter representing the concentration of a competing ligand (our test compound) that displaces 50% of a specific radioligand from its receptor.[13] It is experimentally determined and is dependent on the concentration of the radioligand used in the assay.[10]

-

Kᵢ (Inhibition Constant): This is an intrinsic measure of the affinity of the competing ligand for the receptor.[10] It is a true constant for a given ligand-receptor pair under specific conditions (e.g., temperature, pH). The Ki is calculated from the IC₅₀ value using the Cheng-Prusoff equation , which corrects for the presence of the competing radioligand.[13][14]

The Cheng-Prusoff Equation: The relationship is defined as: Kᵢ = IC₅₀ / (1 + [L]/Kd) [13][14]

Where:

-

Kᵢ is the inhibition constant of the test compound.

-

IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the test compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand.

This conversion is crucial because Kᵢ values are independent of assay conditions and can be directly compared across different experiments and laboratories to evaluate the relative potency of various compounds.[13]

Proposed Target Receptors and Rationale

Given the prevalence of the benzofuran scaffold in cannabinoid receptor ligands, a primary screening target would be the human cannabinoid receptors, CB1 and CB2.[1][5][8] These receptors are implicated in a wide range of physiological processes, including pain, inflammation, and immune response.[1][5] Determining the affinity and selectivity of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate for these receptors is a logical starting point.

-

Primary Target: Human Cannabinoid Receptor 1 (CB1)

-

Secondary Target: Human Cannabinoid Receptor 2 (CB2)

-

Rationale: Numerous benzofuran derivatives have shown high affinity for CB receptors, making this a high-probability target class.[15][16]

Experimental Design and Protocols

The following section details a step-by-step protocol for a competitive radioligand binding assay. This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.

Workflow Overview

A logical workflow is essential for reproducible results. The process involves preparing the receptor source, performing the binding assay with the test compound and a known radioligand, separating bound from free radioligand, and finally, quantifying the results to determine affinity.

Caption: High-level workflow for determining binding affinity via a competitive radioligand assay.

Detailed Protocol: Competitive Binding Assay for CB1 Receptor

This protocol describes a method to determine the Kᵢ of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate at the human CB1 receptor expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

-

Receptor Source: Frozen cell membrane pellets from CHO cells stably expressing human CB1 receptors (CHO-hCB1).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist). Kd for hCB1 is ~0.7 nM.

-

Test Compound: Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate, dissolved in 100% DMSO to make a 10 mM stock.

-

Non-specific Binding (NSB) Determinator: WIN 55,212-2 (10 µM final concentration).

-

Filtration Apparatus: 96-well cell harvester (e.g., FilterMate™ Harvester).[17]

-

Filter Plates: 96-well glass fiber filter plates (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Procedure:

-

Membrane Preparation: a. Thaw the CHO-hCB1 cell membrane pellet on ice. b. Homogenize the pellet in ice-cold Assay Buffer to a final protein concentration of approximately 100-200 µg/mL. Protein concentration should be confirmed via a BCA or Bradford assay.[18] c. Keep the membrane preparation on ice at all times.

-

Assay Plate Setup: a. The assay is performed in a 96-well plate with a final reaction volume of 200 µL.[18] b. Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration in the well should not exceed 0.5% to avoid artifacts. A typical concentration range would be from 0.1 nM to 10 µM. c. Designate triplicate wells for each condition:

- Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]CP-55,940 + 100 µL Membrane Preparation.

- Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM) + 50 µL [³H]CP-55,940 + 100 µL Membrane Preparation.

- Competition: 50 µL Test Compound (at each dilution) + 50 µL [³H]CP-55,940 + 100 µL Membrane Preparation.

-

Incubation: a. Add the components to the wells as designated above. The final concentration of [³H]CP-55,940 should be approximately its Kd value (~0.7 nM). b. Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[17][18]

-

Filtration and Washing: a. Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/B filter plate using the cell harvester.[17] This separates the membrane-bound radioligand from the free radioligand. b. Immediately wash the filters four times with 200 µL of ice-cold Assay Buffer to remove any non-specifically trapped radioactivity.[17]

-

Quantification: a. Dry the filter plate for 30-60 minutes at 50°C.[17] b. Add scintillation cocktail to each well and allow it to equilibrate. c. Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

Data Analysis and Interpretation

Calculating IC₅₀

-

Determine Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

-

Normalize Data: Convert the specific binding CPM values at each test compound concentration into a percentage of the maximum specific binding (where no competitor is present). % Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) * 100

-

Non-linear Regression: Plot the % Specific Binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response (variable slope) model using software like GraphPad Prism. This analysis will yield the log(IC₅₀), from which the IC₅₀ value is calculated.[17]

Calculating Kᵢ

Using the IC₅₀ value obtained from the curve fit and the known parameters of the assay, calculate the Kᵢ using the Cheng-Prusoff equation.[13]

Caption: Relationship of experimental and known values in the Cheng-Prusoff equation.

Hypothetical Data Summary

The following table presents a hypothetical outcome for the binding assays of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate against CB1 and CB2 receptors.

| Parameter | CB1 Receptor | CB2 Receptor |

| Radioligand Used | [³H]CP-55,940 | [³H]CP-55,940 |

| Radioligand Kd | 0.7 nM | 0.5 nM |

| Radioligand Conc. [L] | 0.7 nM | 0.5 nM |

| Determined IC₅₀ | 150 nM | 4,500 nM |

| Calculated Kᵢ | 75 nM | 2,250 nM |

| Selectivity (Kᵢ CB2 / Kᵢ CB1) | - | 30-fold |

Interpretation: In this hypothetical scenario, the compound exhibits a Kᵢ of 75 nM for the CB1 receptor and 2,250 nM for the CB2 receptor. This indicates a moderate affinity for CB1 and significantly lower affinity for CB2. The 30-fold selectivity for CB1 over CB2 is a crucial piece of information that would guide further development, suggesting the compound is a selective CB1 receptor ligand.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial characterization of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate. By employing the gold-standard radioligand competition binding assay, researchers can reliably determine the compound's affinity (Kᵢ) and selectivity for target receptors, such as the cannabinoid CB1 and CB2 receptors. The detailed protocol and data analysis workflow are designed to ensure accuracy and reproducibility. The resulting affinity data is the first critical step in building a comprehensive pharmacological profile, enabling informed decisions in the progression of this novel compound from a chemical entity to a potential therapeutic agent.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Source available through Canadian Society of Pharmacology and Therapeutics).[13]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience.[17][18]

-

Huffman, J. W., et al. (2005). Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove, University of Mississippi.[5]

-

Omni Calculator. (2024). Cheng-Prusoff Equation Calculator. Retrieved from Omni Calculator.[14]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from Gifford Bioscience.[18]

-

Misu, R., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & Pharmaceutical Bulletin, 64(7), 996-1003.[6][7]

-

Schteingart, C. D., et al. (1995). Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. Life Sciences, 57(21), 1959-1966.[2]

-

Leff, P., & Dougall, I. G. (2001). Further studies on the determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-79.[19]

-

Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from Malvern Panalytical.[9]

-

Zhang, R., & Monsma, F. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 1(1).[20]

-

Lallo, A., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629.[8][15][16]

-

BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Retrieved from BenchChem.[21]

-

Devadoss, A., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Omega, 8(1), 12-21.[11]

- Tallarida, R. J. (2001). The Schild plot in the presence of a slope function. Life Sciences, 68(19), 2157-2166.

-

Upreti, V. V., et al. (2008). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Australian Journal of Chemistry, 61(7), 536-542.[1]

-

Aranda, R., et al. (2008). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Journal of Medicinal Chemistry, 51(19), 5831-5843.[22][23]

-

Limbasiya, D., et al. (2019). Radioligand binding methods: practical guide and tips. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(1), 1-14.[12]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Liga" by Eric William Bow [egrove.olemiss.edu]

- 6. Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor [jstage.jst.go.jp]

- 8. umimpact.umt.edu [umimpact.umt.edu]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. calculator.academy [calculator.academy]

- 15. scispace.com [scispace.com]

- 16. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Molecular Docking of Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate, a novel compound of interest. We move beyond a simple recitation of steps to deliver a field-proven, self-validating protocol rooted in the principles of computational drug design. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal reasoning behind critical methodological choices, ensuring scientific rigor and reproducibility. It is designed to empower researchers, scientists, and drug development professionals to effectively leverage in silico techniques to probe the therapeutic potential of this and other novel benzofuran derivatives, bridging the gap between computational prediction and experimental validation.

Strategic Imperative: Why Investigate This Molecule?

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, a fusion of benzene and furan rings, is a cornerstone of numerous bioactive compounds, both natural and synthetic.[1] Its prevalence in medicinal chemistry is not accidental; this scaffold serves as a versatile framework for designing molecules with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] Prominent drugs and natural products containing the benzofuran core underscore its therapeutic relevance, making its derivatives prime candidates for new drug discovery campaigns.[3][4]

Compound of Interest: Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

The subject of this guide, ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate, represents a novel investigational molecule. Its design incorporates the proven benzofuran core, functionalized with an amido side chain and a carboxylate ester. These features offer potential hydrogen bond donors and acceptors, as well as hydrophobic regions, which are critical for specific, high-affinity interactions with biological targets. The rationale for its study is built upon the established success of related benzofuran structures in modulating key physiological pathways.[5][6]

The Role of Molecular Docking in Modern Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable pillar of pharmaceutical research.[7][8] Molecular docking, a principal method within CADD, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[9][10] By simulating these molecular "handshakes" computationally, we can rapidly screen vast virtual libraries, prioritize candidates for synthesis, and generate actionable hypotheses about structure-activity relationships (SAR), significantly reducing the time and cost associated with preclinical drug development.[11][12]

Foundational Principles of Molecular Docking

At its core, molecular docking seeks to solve two fundamental challenges: accurately predicting the three-dimensional pose of a ligand in a protein's binding site and estimating the strength of the interaction, typically as a "docking score" representing binding free energy.[13][14]

-

Search Algorithms: These are the engines that explore the vast conformational space of the ligand and the rotational/translational space within the binding site. They generate a multitude of possible binding poses.

-

Scoring Functions: These are mathematical models used to evaluate each generated pose. They approximate the binding free energy of the protein-ligand complex, allowing the poses to be ranked. A more negative score typically indicates a more favorable interaction.[15][16]

Understanding that these components are approximations of complex biophysical reality is key to interpreting docking results with the necessary critical perspective.

A Validated, Step-by-Step Protocol for Docking Analysis

This section details a robust and self-validating workflow. The trustworthiness of any docking study hinges on its ability to reproduce known experimental results, a principle we embed directly into the protocol.[17]

Pre-Docking: Target Selection and Rationale

Given the documented activity of benzofuran derivatives against cholinesterases—enzymes implicated in Alzheimer's disease—we will select human Acetylcholinesterase (AChE) as our primary target for this demonstrative study.[18][19] We will utilize the high-resolution crystal structure of AChE complexed with the known inhibitor donepezil, available from the Protein Data Bank (PDB ID: 4EY7). This choice is strategic, as the co-crystallized ligand provides an essential reference for validating our docking protocol.

The Experimental Workflow

The following diagram outlines the comprehensive workflow, from initial setup to final analysis.

Caption: The re-docking validation feedback loop.

-

Extract Native Ligand: The donepezil molecule from the original 4EY7 PDB file serves as our "answer key." Prepare it as a ligand following Step 2.

-

Perform Docking: Dock the prepared donepezil back into the prepared AChE receptor using the same software and parameters you intend to use for your test compound.

-

Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal structure pose. [13][20]An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating your protocol is accurate. [17][21] Step 4: Defining the Active Site (Grid Generation) You must tell the docking software where to perform its search. [22][23]1. Identify Binding Pocket: The binding site is defined by the amino acid residues surrounding the co-crystallized ligand (donepezil) in the 4EY7 structure.

-

Generate Grid Box: Create a 3D grid box that encompasses this entire binding pocket. The dimensions of this box define the search space for the docking simulation. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

Step 5: Executing the Production Docking Simulation With a validated protocol, you can now confidently dock your compound of interest.

-

Configure Docking: Use a program like AutoDock Vina. [24]Set the prepared receptor and the ligand (ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate) as inputs.

-

Set Exhaustiveness: This parameter controls the computational effort of the search. A typical value is 8, but it can be increased for a more thorough search at the cost of longer computation time.

-

Run Simulation: Execute the docking run. The software will generate several possible binding poses, each with a corresponding binding affinity score.

Analysis and Interpretation of Docking Results

Raw docking output requires careful scientific interpretation. [13][15]

Quantitative Analysis: Binding Affinity

The primary quantitative output is the docking score, an estimate of the binding affinity in kcal/mol. [15]This value is used to rank different ligands or different poses of the same ligand. A more negative value suggests a stronger, more stable interaction.

Qualitative Analysis: Pose and Interactions

The most insightful part of the analysis involves visualizing the top-ranked binding pose. [16]Using software like PyMOL or UCSF Chimera, you must inspect the specific molecular interactions between the ligand and the protein's active site residues. [25]Key interactions to identify include:

-

Hydrogen Bonds: Strong, directional interactions between donors (e.g., N-H) and acceptors (e.g., C=O).

-

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

-

Pi-Pi Stacking: Interactions between aromatic rings (like the benzofuran core and aromatic amino acids like Tyr, Trp, Phe).

-

Electrostatic Interactions: Attraction or repulsion between charged groups.

Data Presentation

Summarizing the results in a clear, tabular format is essential for comparison and reporting.

| Metric | Validation (Donepezil) | Test Compound (Ethyl 3-(...)) | Interpretation |

| Binding Affinity (kcal/mol) | -11.5 | -9.8 | Lower values indicate higher predicted affinity. [15] |

| RMSD from Crystal Pose (Å) | 1.25 | N/A | A value < 2.0 Å validates the docking protocol. [17][20] |

| Key Interacting Residues | Trp84, Tyr334, Phe330 | Trp279, Tyr121, Asp72 | Identifies the specific amino acids anchoring the ligand. |

| Hydrogen Bonds | 1 (with Tyr334) | 2 (with Asp72, Tyr121) | Indicates specific, strong directional interactions. [15] |

Note: Data presented is hypothetical for illustrative purposes.

Post-Docking Horizons

From Prediction to Proof: The Path to In Vitro Validation

It is imperative to recognize that molecular docking is a predictive, hypothesis-generating tool. [7]The computational results must be validated through wet-lab experimentation. [2]A promising docking score and a logical binding pose provide a strong rationale to synthesize the compound and test its activity in an in vitro enzyme inhibition assay.

Enhancing Confidence with Molecular Dynamics

For high-priority candidates, molecular dynamics (MD) simulations can be employed as a follow-up. MD simulates the movement of every atom in the protein-ligand complex over time (nanoseconds), providing a much more dynamic and realistic view of the interaction's stability.

Conclusion

This guide has outlined a rigorous, validation-centric approach to the molecular docking of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate. By grounding our computational experiment in the established bioactivity of the benzofuran scaffold and employing a self-validating protocol, we generate results that are not only predictive but also scientifically trustworthy. This methodology provides a robust foundation for assessing the therapeutic potential of novel compounds, guiding subsequent experimental efforts, and ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.

- Benchchem. (2025).

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- Quora. (2021, September 20). How does one prepare proteins for molecular docking?.

- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?.

- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.

- Galaxy Training. (2019, October 19). Protein-ligand docking.

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (n.d.).

- YouTube. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1.

- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.

- IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.

- Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.

- MDPI. (2017, August 14).

- Cambridge University Press. (n.d.). Basic Principles and Practices of Computer-Aided Drug Design.

- ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking).

- Bonvin Lab. (n.d.).

- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

- PubMed. (2019, November 15).

- National Institutes of Health (NIH). (n.d.).

- YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners.

- MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.

- Docking Server. (n.d.). Steps of ligand docking.

- ACS Omega. (2025, July 22). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.

- Frontiers. (2025, November 6). Computational-aided drug design strategies for drug discovery and development against oral diseases.

- ResearchGate. (2019, September 20).

- EMAN RESEARCH PUBLISHING. (2024, July 10). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.

- Wiley-VCH. (2004).

- YouTube. (2022, November 22).

- ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock.

- National Institutes of Health (NIH). (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.

- YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

- Asian Journal of Chemistry. (n.d.).

- Monatshefte für Chemie - Chemical Monthly. (2007, July 1).

- ResearchGate. (2015, July 4).

- PubMed. (2010, November 15).

- International Journal of Pharmacy and Biological Sciences. (2019, October 1).

Sources

- 1. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. ijpbs.com [ijpbs.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Principles and Practices of Computer-Aided Drug Design (Chapter 19) - Chemical Genomics [cambridge.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. microbenotes.com [microbenotes.com]

- 11. Frontiers | Computational-aided drug design strategies for drug discovery and development against oral diseases [frontiersin.org]

- 12. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]

- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 14. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen [intechopen.com]

- 15. researchgate.net [researchgate.net]

- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 23. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. quora.com [quora.com]

In-Vitro Metabolic Stability of Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate in Human Liver Microsomes (HLM)

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeper in the hit-to-lead and lead optimization phases of drug discovery. For compounds possessing multiple metabolic liabilities—such as ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate —standard cytochrome P450 (CYP) screening is insufficient. This whitepaper provides an in-depth mechanistic guide and a self-validating experimental protocol for assessing the intrinsic clearance ( CLint ) of this compound in Human Liver Microsomes (HLM), emphasizing the critical interplay between CYP-mediated oxidation and carboxylesterase-mediated hydrolysis.

Structural Liability & Predictive Metabolism

To design an effective metabolic stability assay, one must first deconstruct the target molecule to predict its enzymatic vulnerabilities. Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate features three distinct regions susceptible to Phase I biotransformation:

-

The Ethyl Carboxylate (Ester) Motif: This is the most critical liability. Human liver microsomes are rich in human carboxylesterases, specifically hCE1 and hCE2 [1]. Because hCE1 is highly expressed in the liver and prefers substrates with a bulky acyl group and a small alcohol group (like an ethyl ester), this compound is highly susceptible to rapid ester hydrolysis, yielding the corresponding carboxylic acid.

-

The 3-Methylbutanamido (Isovaleramido) Group: The aliphatic isobutyl tail is a prime target for ω -1 and ω -2 aliphatic hydroxylation, primarily mediated by CYP3A4.

-

The Benzofuran Core: Aromatic rings, particularly electron-rich systems like benzofuran, are susceptible to epoxidation and subsequent hydroxylation by CYP1A2 and CYP3A4 [2].

The Causality of Assay Design: Because this compound contains an ester, its primary clearance mechanism in HLM may not be CYP-dependent. Therefore, running a standard HLM assay solely with NADPH (the obligate cofactor for CYPs) will mask the specific contribution of esterases. A dual-arm assay utilizing both +NADPH and -NADPH conditions is mandatory to deconvolute hydrolytic clearance from oxidative clearance.

Experimental Design: A Self-Validating System

A robust DMPK protocol must be self-validating. This means incorporating internal controls that immediately flag assay failure, enzyme degradation, or analytical suppression.

-

Enzyme Concentration (0.5 mg/mL): We utilize 0.5 mg/mL microsomal protein to maintain pseudo-first-order kinetics while ensuring sufficient enzyme concentration to detect low-turnover pathways [3].

-

Cofactor Dependency: The inclusion of a -NADPH control is not merely a negative control; it is a diagnostic tool. Carboxylesterases do not require cofactors. If rapid depletion occurs in the -NADPH arm, ester hydrolysis is confirmed [1].

-

Concurrent Positive Controls: Verapamil is included as a high-clearance CYP3A4/CYP1A2 control. Diltiazem or Dextromethorphan can be used for other isoforms [4].

-

Analytical Normalization: An internal standard (IS) such as Tolbutamide or Labetalol is spiked directly into the cold acetonitrile quench solution to correct for LC-MS/MS matrix effects and injection volume variations.

Step-by-Step Methodological Protocol

This protocol details the execution of the HLM stability assay for ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate.

Materials

-

Test Compound: 10 mM stock in DMSO.

-

HLM: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock, stored at -80°C).

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2 .

-

Cofactor: 10 mM NADPH stock in buffer (prepared fresh).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (IS).

Workflow Execution

-

Working Solution Preparation: Dilute the 10 mM test compound stock to 100 µM in 50% ACN/Water.

-

Master Mix Formulation: Prepare a microsomal suspension in phosphate buffer at a protein concentration of 0.625 mg/mL.

-

Pre-Incubation: Transfer 40 µL of the microsomal suspension into a 96-well polypropylene plate. Add 1 µL of the 100 µM test compound (Final assay concentration = 1 µM; Final DMSO = 0.1% to prevent enzyme inhibition). Incubate at 37°C for 5 minutes.

-

Reaction Initiation:

-

+NADPH Arm: Add 10 µL of 5 mM NADPH to initiate CYP-mediated reactions.

-

-NADPH Arm: Add 10 µL of blank buffer to assess CES-mediated hydrolysis.

-

(Final protein concentration is now 0.5 mg/mL).

-

-

Kinetic Sampling: At time points t=0,5,15,30,45,and 60 minutes, transfer 10 µL of the reaction mixture into a crash plate containing 100 µL of the ice-cold Quench Solution.

-

Precipitation & Centrifugation: Seal the crash plate, vortex for 2 minutes at 1000 rpm, and centrifuge at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

-

LC-MS/MS Analysis: Transfer 50 µL of the supernatant to an analytical plate. Analyze via UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ transition of the parent compound ( ≈m/z290.1→fragment ).

Caption: Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Interpretation & Kinetic Modeling

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural logarithm of the percent remaining compound versus time.

Equations:

-

In vitro Half-life ( t1/2 ): t1/2=k0.693

-

In vitro Intrinsic Clearance ( CLint,invitro ): CLint,invitro=Protein Concentration (mg/mL)k×1000(μL/min/mg) [5]

Expected Quantitative Data Summary

Given the structural liabilities discussed in Section 1, the following table illustrates the expected kinetic profile for ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate. Notice the high clearance in the -NADPH arm, which explicitly confirms that ester hydrolysis by hCE1/2 is the dominant clearance mechanism, while CYP450 oxidation provides an additive, but secondary, clearance route.

| Assay Condition | k ( min−1 ) | t1/2 (min) | CLint,invitro (µL/min/mg) | Primary Active Enzymes |

| + NADPH | 0.085 | 8.1 | 170.0 | hCE1, hCE2, CYP3A4, CYP1A2 |

| - NADPH | 0.062 | 11.2 | 124.0 | hCE1, hCE2 (Esterases only) |

| Verapamil (+NADPH) | 0.048 | 14.4 | 96.0 | CYP3A4 (Positive Control) |

| Verapamil (-NADPH) | < 0.005 | > 120 | < 10.0 | None (Negative Control) |

Proposed Metabolic Pathways

Understanding the specific metabolites generated informs downstream lead optimization. If the ester is rapidly cleaved, the resulting carboxylic acid may be pharmacologically inactive or suffer from poor cell permeability. To block this liability, medicinal chemists often replace the ethyl ester with bioisosteres (e.g., oxadiazoles or amides) or introduce steric hindrance around the ester carbonyl.

Caption: Predicted Phase I metabolic pathways in human liver microsomes.

References

-

The role of human carboxylesterases in drug metabolism: have we overlooked their importance? National Institutes of Health (PMC). Available at:[Link]

-

Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs... PubMed (NIH). Available at:[Link]

-

Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health (PMC). Available at:[Link]

-

Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

-

Express Plus Metabolic Stability In Liver S9 Fraction / Microsomes. Pharmaron. Available at:[Link]

HPLC method development for ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Application Note: Stability-Indicating HPLC Method Development for Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Analyte Profiling & Mechanistic Rationale

Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a highly functionalized, lipophilic molecule featuring a planar benzofuran core, an ethyl ester at position 2, and a bulky isovaleramide (3-methylbutanamido) group at position 3. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties and potential degradation pathways.

Causality in Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic partitioning, the dense electron cloud of the benzofuran core presents an opportunity for orthogonal selectivity. We select a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π interactions with the benzofuran core of the analyte[1]. This is critical for resolving the parent API from structurally similar process impurities or degradation products (e.g., des-ethyl or des-isovaleroyl degradants) that might co-elute on a purely aliphatic C18 phase.

Causality in Mobile Phase & pH Control: The parent molecule is neutral under standard conditions (amides and esters do not ionize in the pH 2-8 range). Therefore, its retention time is largely independent of mobile phase pH. However, its primary forced-degradation products are highly ionizable:

-

Ester Hydrolysis: Yields a benzofuran-2-carboxylic acid derivative (acidic, pKa ~3.5).

-

Amide Hydrolysis: Yields a 3-aminobenzofuran derivative (basic, pKa ~2.5).

To ensure a self-validating, reproducible method, we must control the ionization state of these unseen impurities. We utilize 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases. Mechanistic Result: At pH 2.7, the acidic impurity is fully protonated (neutralized) and retains well on the column, while the basic amine impurity is fully protonated (ionized) and elutes early in the void volume. This maximizes the separation space between the impurities and the highly retained parent API. Furthermore, formic acid is volatile, ensuring the method is strictly LC-MS compatible for downstream impurity identification[2].

Quality by Design (QbD) Method Development Workflow

Modern analytical development relies on a systematic QbD approach rather than trial-and-error, aligning with the lifecycle management principles outlined in the newly effective ICH Q2(R2) and Q14 guidelines[3],[4].

Fig 1. Quality-by-Design (QbD) workflow for HPLC method development.

Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system. This means the analytical sequence is designed with built-in checks (System Suitability Tests and Bracketing Standards) that mathematically prove the system is fit-for-purpose during the run, preventing the generation of invalid data[5].

Reagents & Sample Preparation

-

Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS Grade Water.

-

Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS Grade Acetonitrile.

-

Diluent: 50:50 Water:Acetonitrile (v/v). Causality: The API is highly lipophilic. Using 100% aqueous diluent will cause precipitation, while 100% organic diluent will cause severe peak splitting due to solvent mismatch at the column head. A 50:50 ratio ensures solubility while maintaining focusing at the column head.

-

Standard Preparation: Accurately weigh and dissolve the API to a final concentration of 100 µg/mL in Diluent.

Chromatographic Conditions & Gradient Program

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Waters XSelect Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Exploits π−π interactions with the benzofuran core[1]. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer for bulky amides. |

| Detection | PDA at 245 nm | Optimal UV absorbance for benzofuran-2-carboxylates[6]. |

| Injection Vol | 10 µL | Prevents column overloading while maintaining high signal-to-noise. |

Table 2: Gradient Elution Program

| Time (min) | % MPA (Aqueous) | % MPB (Organic) | Elution Phase |

| 0.0 | 80 | 20 | Initial hold to focus polar impurities. |

| 2.0 | 80 | 20 | Isocratic hold. |

| 12.0 | 10 | 90 | Linear ramp to elute lipophilic API. |

| 15.0 | 10 | 90 | Wash phase to remove highly retained degradants. |

| 15.1 | 80 | 20 | Return to initial conditions. |

| 20.0 | 80 | 20 | Re-equilibration (Self-validation of column state). |

The Self-Validating Injection Sequence

Execute the following sequence to establish a closed-loop validation of the system's performance:

-

Blank (x2): Confirms absence of carryover and establishes baseline stability.

-

System Suitability Test (SST) Mix (x6): A spiked solution containing the API (100 µg/mL) and its known ester-hydrolysis impurity (1 µg/mL).

-

Unknown Samples (x1 to x10): Analyte testing.

-

Bracketing Standard (x1): Injected every 10 samples and at the end of the sequence to verify system drift.

Table 3: System Suitability Criteria (Self-Validation Gates)

| Parameter | Acceptance Criteria | Purpose |

| Resolution ( Rs ) | > 2.0 between API and closest impurity | Proves the method's specificity and column efficiency. |

| Tailing Factor ( Tf ) | < 1.5 for the API peak | Proves absence of secondary interactions (e.g., silanol activity). |

| Precision (%RSD) | < 2.0% for 6 replicate SST injections | Proves injector reproducibility and pump stability. |

| Bracket Drift | 98.0% - 102.0% recovery | Proves the system remained stable throughout the sample run. |

Impurity Profiling & Separation Logic

To prove the method is stability-indicating, forced degradation studies (acid, base, peroxide, heat, and photolysis) must be conducted. The logic of the separation relies entirely on the interplay between the analyte's functional groups and the mobile phase pH.

Fig 2. Mechanistic separation logic based on analyte ionization state at pH 2.7.

Method Validation Framework (ICH Q2(R2))

Following method optimization, formal validation must be executed in accordance with the ICH Q2(R2) guidelines (adopted November 2023)[3],[4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

| Validation Characteristic | Methodology | ICH Q2(R2) Acceptance Criteria |

| Specificity | Forced degradation (Acid, Base, Oxidative, Thermal). Peak purity assessed via PDA. | No interference at the retention time of the API. Mass balance > 95%. Peak purity angle < threshold. |

| Linearity & Range | 5 concentration levels from 50% to 150% of the target concentration (100 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response. |

| Accuracy | Recovery studies at 80%, 100%, and 120% levels (prepared in triplicate). | Mean recovery between 98.0% and 102.0% for all levels. |

| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of assay results ≤ 2.0%. |

| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and pH ( ± 0.2). | System suitability criteria (Table 3) must still be met under all variant conditions. |

References

- Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOGXb2G2fQG0mYisPFrqb78MZaf5-ih2TeM38-qgAftBvWnIEAQEUWbj6PpqDpJTV3erxNmUI9j16LkcjxjTZeQOE7ZhqB5aZd90RC0avVhYUFpooEVyv29KPv7NDnVVf0ncMX3phNrOLZ4NL-rlDcuXZwv0czJwm5wExbTeBQz86LvB-5euX8Xc=]

- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGj0smmD91aYVlvqKwH6l4z2UDMnT2r3C9yOxaorXkKAEn5TM4grnpF_hpnXp65DRXeJ1zuCKeXsE1HOqsez1jDJgzWau1tnPqS1P2S5AXEtz-YT5PxpOzWinzxxdKFmUK1RAxorX5uW650ClT1PzGFW7hIo1-DSdzF6tttcKSFA==]